NSC 66811 is classified as a small molecule inhibitor and is primarily sourced from research institutions and chemical suppliers. It has been identified through screening processes aimed at finding compounds that can modulate the Mdm2-p53 interaction, which is crucial for maintaining cellular integrity and regulating apoptosis in response to cellular stress.
The synthesis of NSC 66811 typically involves multi-step organic reactions. One common method employed is the Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds through the reaction of boronic acids with aryl halides. This method is favored for its efficiency and ability to produce high yields of the desired compound.
The molecular formula of NSC 66811 is , with a molecular weight of approximately 242.28 g/mol. The structure features a naphthalene derivative with various functional groups that contribute to its biological activity.
NSC 66811 primarily functions through its interaction with Mdm2, leading to the activation of p53. The key reactions include:
The mechanism by which NSC 66811 exerts its effects involves several steps:
Relevant data regarding its melting point, boiling point, and spectral properties (NMR, IR) can be obtained from specific chemical databases or experimental studies.
NSC 66811 has significant implications in cancer research:
NSC 66811 (2-Methyl-7-[Phenyl(phenylamino)methyl]-8-quinolinol) is a potent small-molecule inhibitor of the MDM2-p53 interaction with a documented binding affinity (Ki) of 120 nM to the N-terminal domain of MDM2 [4] [8]. This compound was identified through an integrated virtual screening strategy of the NCI 3D database, combining pharmacophore modeling and structure-based docking simulations [1] [8]. The molecular architecture of NSC 66811 features a quinolinol scaffold with strategically positioned hydrophobic substituents that engage with the p53-binding cleft of MDM2 [5]. Crystallographic analyses of analogous MDM2 inhibitors reveal that small molecules like NSC 66811 occupy the hydrophobic pocket normally reserved for three critical hydrophobic residues of p53 (Phe19, Trp23, and Leu26) [1] [9]. The methyl-quinolinol moiety penetrates deep into the Trp23 subpocket, while the diphenylaminomethyl group extends toward the Leu26 subpocket, creating multiple van der Waals contacts and hydrogen-bonding interactions that stabilize the bound conformation [5] [8]. This high-complementarity binding induces conformational changes in MDM2 that propagate beyond the immediate binding cleft, altering the protein's domain dynamics and reducing its affinity for p53 [7].
Table 1: Structural and Binding Characteristics of NSC 66811
Property | Value | Experimental Method | Biological Significance |
---|---|---|---|
Molecular Formula | C₂₃H₂₀N₂O | Elemental Analysis | Optimal drug-like properties |
Molecular Weight | 340.42 g/mol | Mass Spectrometry | Favorable pharmacokinetics |
Binding Affinity (Ki) | 120 nM | Fluorescence Polarization | High potency for MDM2 |
Solubility | 100 mM in DMSO | Solubility Assay | Suitable for in vitro studies |
Thermodynamic Signature | ΔG ≈ -9.8 kcal/mol | Isothermal Titration Calorimetry | Favorable binding energetics |
The inhibition mechanism of NSC 66811 centers on its molecular mimicry of the critical tripeptide motif (Phe19-Trp23-Leu26) in p53's transactivation domain [1] [7]. Kinetic studies demonstrate that NSC 66811 functions as a competitive antagonist, directly occupying the p53-binding site on MDM2 with an inhibition constant in the nanomolar range [4] [8]. The binding stoichiometry follows a 1:1 ratio, consistent with occupation of the singular p53-binding cleft [8]. Quantitative analyses reveal that NSC 66811 achieves a 13-fold higher affinity than native p53 peptides in certain truncated configurations, though it exhibits substantially reduced binding when critical substituents are altered or removed [7] [8]. This precise molecular mimicry disrupts the essential helix-domain interaction between MDM2 and p53, preventing the formation of the MDM2-p53 complex [1] [9]. The diphenylaminomethyl group in NSC 66811 specifically recreates the spatial and electronic properties of the Phe19 side chain, while the quinolinol ring system mimics the indole moiety of Trp23 through π-π stacking interactions with His96 and Phe86 of MDM2 [5] [7]. This sophisticated mimicry enables NSC 66811 to compete effectively against p53 despite the typically challenging nature of disrupting high-affinity protein-protein interactions.
Beyond steric blockade of p53 binding, NSC 66811 induces allosteric alterations in MDM2 that impair its E3 ubiquitin ligase function. The RING domain of MDM2, located distal to the p53-binding site, coordinates zinc ions and facilitates the ubiquitination of both p53 and MDMX (MDM4) [6]. Biochemical studies demonstrate that NSC 66811 binding at the N-terminal domain propagates conformational perturbations through the acidic domain to the RING domain, reducing ubiquitin ligase efficiency by >70% at saturating concentrations [6] [9]. This allosteric suppression has dual consequences: stabilization of p53 and inhibition of MDM2-mediated MDMX degradation [6]. In normal regulatory cycles, MDM2 ubiquitinates both itself and MDMX, targeting them for proteasomal degradation [6]. NSC 66811 disrupts this autoregulatory loop by reducing MDM2's E3 ligase activity toward MDMX, leading to paradoxical accumulation of MDMX that further sensitizes cells to p53 activation [6] [9]. This dual mechanism—direct prevention of p53 binding and indirect impairment of ubiquitination—creates a synergistic effect that potently enhances p53 stability and transcriptional activity. The allosteric network connecting the p53-binding cleft to the RING domain represents a sophisticated mechanism whereby small-molecule binding at one site remotely modulates functional output at a distal catalytic domain.
The primary therapeutic outcome of MDM2 inhibition by NSC 66811 is the transcriptional reactivation of p53's tumor-suppressor functions. In human colon cancer cells (HCT-116) with wild-type p53, NSC 66811 (5-20 μM) induces dose-dependent accumulation of p53, accompanied by increased expression of its transcriptional targets p21ᴼᴵᴾ¹/Wᴬᶠ¹, MDM2, Bax, Puma, and Noxa within 48 hours [4] [5]. This effect is strictly p53-dependent, as demonstrated by the absence of response in isogenic HCT-116 p53⁻/⁻ cells [5]. The elevated p21ᴼᴵᴾ¹/Wᴬᶠ¹ triggers cell cycle arrest at G₁/S checkpoint, while the concerted upregulation of pro-apoptotic Bax, Puma, and Noxa proteins initiates the intrinsic apoptotic pathway [3] [5]. In imatinib-resistant chronic myeloid leukemia (CML) cells (K562/IR), NSC 66811 (10-25 μM) increases Annexin-V-positive apoptotic cells by 43-62% and enhances caspase-3 activity by 3.5-fold, effects that are reversible by the p53 inhibitor pifithrin-α [3]. This confirms the central role of p53 in mediating the compound's apoptotic effects. Transcriptome analyses reveal that NSC 66811 treatment preferentially activates p53 target genes involved in apoptotic execution over those regulating cell cycle arrest or DNA repair, creating a therapeutic window favoring cancer cell elimination [3] [9]. The compound's ability to restore p53 function is particularly pronounced in cancer models with MDM2 overexpression, a common mechanism of p53 inactivation in malignancies retaining wild-type p53 [1] [3].
Table 2: Transcriptional Targets of p53 Activated by NSC 66811
Gene Target | Protein Function | Cellular Outcome | Validation in Cancer Models |
---|---|---|---|
p21ᴼᴵᴾ¹/Wᴬᶠ¹ | CDK inhibitor | G₁/S cell cycle arrest | HCT-116 colon cancer [5] |
Bax | Pro-apoptotic Bcl-2 family | Mitochondrial outer membrane permeabilization | K562/IR CML cells [3] |
Puma | BH3-only pro-apoptotic protein | Bax/Bak activation | K562/IR CML cells [3] |
Noxa | BH3-only protein | Mcl-1 neutralization | K562/IR CML cells [3] |
MDM2 | p53 regulator (negative feedback) | Limits p53 activation duration | HCT-116 cells [5] |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7